molecular formula C8H10FNO2S B1606358 p-Tolyl-N-fluoro-N-methylsulfonamide CAS No. 88303-12-2

p-Tolyl-N-fluoro-N-methylsulfonamide

Cat. No.: B1606358
CAS No.: 88303-12-2
M. Wt: 203.24 g/mol
InChI Key: PGGWSBRXMHAXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Tolyl-N-fluoro-N-methylsulfonamide is a fluorinated sulfonamide derivative of interest in medicinal chemistry and pharmaceutical research. This compound is presented as a For Research Use Only (RUO) product, intended for laboratory investigations and not for diagnostic or therapeutic applications. Recent patent literature highlights the significant research value of this chemical scaffold in the development of P2X3 receptor antagonists . The P2X3 receptor, a ligand-gated ion channel, plays a critical role in the generation and transmission of nociceptive signals, and its overexpression is implicated in chronic cough conditions characterized by neuronal hypersensitivity . Compounds within this structural class are being investigated for their potential to offer superior receptor antagonism and improved safety profiles compared to existing therapies, positioning them as promising candidates for treating refractory or unexplained chronic cough . The core structure incorporates a p-tolyl (4-methylbenzene) group attached to a sulfonamide functionality where one nitrogen substituent is a fluorine atom and the other is a methyl group. This specific N-fluoro-N-methylsulfonamide motif is a key structural feature explored in the design of novel bioactive molecules. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex heterocyclic compounds, or as a reference standard in biochemical assays and structure-activity relationship (SAR) studies aimed at developing new therapeutics for respiratory and neurological disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88303-12-2

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

N-fluoro-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10FNO2S/c1-7-3-5-8(6-4-7)13(11,12)10(2)9/h3-6H,1-2H3

InChI Key

PGGWSBRXMHAXEG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)F

Other CAS No.

88303-12-2

Origin of Product

United States

Synthetic Methodologies for P Tolyl N Fluoro N Methylsulfonamide

Precursor Synthesis: N-Methyl-p-toluenesulfonamide Derivatives

The foundational precursor for the title compound is N-Methyl-p-toluenesulfonamide. The most common and high-yielding method for its synthesis involves the reaction of p-toluenesulfonyl chloride with methylamine (B109427). In a typical procedure, a solution of methylamine in a solvent like tetrahydrofuran (B95107) (THF) is added to p-toluenesulfonyl chloride in dichloromethane (B109758) at a reduced temperature (0 °C). This reaction readily forms the desired N-Methyl-p-toluenesulfonamide, which can be isolated in high purity and yield after a straightforward workup involving filtration and washing steps. chemicalbook.com One documented procedure reports a yield of 99%. chemicalbook.com

An alternative approach avoids the highly reactive p-toluenesulfonyl chloride, instead starting from anhydrous p-toluenesulfonic acid. google.com This method requires a catalyst and the use of a dehydrating agent, such as molecular sieves, to drive the reaction by removing the water generated. google.com While this method may be advantageous in reducing corrosive byproducts, reported yields are significantly lower, around 40%. google.com

These precursor synthesis methods are summarized in the table below.

Starting MaterialReagent(s)Solvent(s)ConditionsYieldPurity
p-Toluenesulfonyl chlorideMethylamineDichloromethane / THF0 °C, 2 h99%>98% chemicalbook.com
Anhydrous p-toluenesulfonic acidPrimary amine, CatalystDichloromethane0-40 °C, with molecular sieves~40%>98% google.com

Additionally, derivatives of this precursor, such as N-methyl-N-nitroso-p-toluenesulfonamide, can be prepared through subsequent nitrosation of N-methyl-p-toluenesulfonamide using sodium nitrite (B80452) in glacial acetic acid. This particular derivative is a well-known reagent for the generation of diazomethane. nih.gov

Direct Fluorination Approaches to N-Fluoro-N-methylsulfonamides

The critical step in the synthesis of the title compound is the electrophilic fluorination of the N-H bond in the N-Methyl-p-toluenesulfonamide precursor. This transformation requires a source of "electrophilic fluorine," an agent that delivers a fluorine cation (F+) equivalent.

A historically significant method for the synthesis of N-fluoro-N-alkylsulfonamides involves direct fluorination with elemental fluorine. nih.gov In this process, the N-alkylsulfonamide precursor is treated with a dilute mixture of fluorine gas (typically 1-5%) in an inert gas like nitrogen, at very low temperatures (-78 °C). nih.govresearchgate.net This method has been used to prepare a range of N-fluoro-N-alkylsulfonamides. nih.gov However, a significant challenge with this approach is the potential for cleavage of the sulfur-nitrogen (S-N) bond by the highly reactive fluorine gas, which can lead to low yields, particularly with sterically hindered alkyl groups. researchgate.net Despite this, N-fluoro-N-alkyl-p-toluenesulfonamides prepared via this route have been shown to be effective fluorinating agents themselves. nih.gov

Modern organic synthesis often employs specialized reagents that act as carriers of electrophilic fluorine, offering greater stability, safety, and selectivity compared to elemental fluorine. wikipedia.org N-Fluorobenzenesulfonimide (NFSI) is a prominent member of this class of reagents. organic-chemistry.orgchemicalbook.com NFSI is a bench-stable, crystalline solid that functions as a mild and versatile electrophilic fluorinating agent. beilstein-journals.orgchemicalbook.com

The mechanism of fluorination with NFSI involves the nucleophilic attack of a substrate on the electron-deficient fluorine atom of the reagent. wikipedia.org This process transfers the fluorine atom to the nucleophile, generating the fluorinated product and the non-fluorinated sulfonimide byproduct. researchgate.net Reagents like NFSI are widely used for the fluorination of a diverse range of nucleophiles, including enolates, carbanions, and activated aromatic systems. chemicalbook.combrynmawr.edujuniperpublishers.com While direct fluorination with F₂ is the historically cited method for preparing N-fluoro-p-toluenesulfonamides, transfer fluorination using potent N-F reagents like NFSI represents a key strategy for electrophilic fluorination in contemporary chemistry. chemicalbook.com

The success of electrophilic fluorination reactions is highly dependent on the careful optimization of several key parameters.

Temperature: Temperature control is critical. Direct fluorinations with F₂ gas must be conducted at very low temperatures (e.g., -78 °C) to manage the high reactivity and prevent side reactions like S-N bond cleavage. nih.gov Fluorinations using N-F reagents can vary widely; some reactions with highly reactive organolithium species require temperatures as low as -120 °C, whereas fluorination of other substrates can proceed at or above room temperature. nih.govmdpi.com For instance, some aromatic fluorinations using NFSI are performed at elevated temperatures of 80-105 °C. beilstein-journals.org

Solvent: The choice of solvent is crucial for solubility and reactivity. Direct fluorination with F₂ is often performed in fluorinated solvents or acetonitrile (B52724). chemicalbook.com For transfer fluorinations, the solvent must be inert to the fluorinating agent and able to dissolve the substrate. Reactions involving highly basic organometallic reagents may require specific non-polar solvent mixtures (e.g., THF/ether/pentane) to avoid the formation of undesired protonated byproducts. nih.gov

Base Equivalence: In fluorination reactions that generate acidic byproducts, the addition of a base is often necessary. For example, when using NFSI, the co-product bis(benzenesulfon)imide is strongly acidic and can cause unwanted side reactions. researchgate.net The inclusion of a non-nucleophilic base, such as sodium carbonate, can neutralize this acid in situ, thereby improving reaction outcomes. researchgate.net

Preparation of Structural Analogs and Modified N-Fluoro-N-methylsulfonamides

The fundamental structure of p-Tolyl-N-fluoro-N-methylsulfonamide has been modified to produce a variety of structural analogs, aiming to tune the reactivity, stability, and steric properties of the resulting N-F reagent. Research has explored variations in both the alkyl and aryl components of the molecule.

A series of N-fluoro-N-alkylarenesulfonamides was synthesized by Barnette, demonstrating the scope of this class of compounds. nih.gov These analogs show that the principles of synthesis can be applied to a range of substrates.

The table below showcases some of these structural analogs.

Aryl GroupAlkyl GroupCompound Name
p-TolylEthylp-Tolyl-N-fluoro-N-ethylsulfonamide nih.gov
p-TolylIsopropylp-Tolyl-N-fluoro-N-isopropylsulfonamide nih.gov
p-TolylCyclohexylp-Tolyl-N-fluoro-N-cyclohexylsulfonamide nih.gov
Phenyltert-ButylN-fluoro-N-tert-butylbenzenesulfonamide nih.gov
tert-Butyltert-ButylN-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB) researchgate.net

Beyond simple alkyl and aryl substitutions, entirely different classes of N-F reagents have been developed which can be considered functional analogs. These include N-fluorosulfonimides (e.g., NFSI), N-fluoropyridinium salts, and chiral N-fluoro sultams, each with unique reactivity profiles. nih.gov The development of sterically hindered reagents like N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB) was a conceptual advance to create a base-catalyzed, self-sustaining fluorinating agent for highly basic substrates. researchgate.net

Mechanistic Investigations of P Tolyl N Fluoro N Methylsulfonamide Mediated Fluorination

Pathways of Electrophilic Fluorination: SN2 vs. Single Electron Transfer (SET)

The mechanism of electrophilic fluorination by N-F reagents, including N-fluoro-N-alkyl-p-toluenesulfonamides, has been a subject of considerable debate, primarily revolving around two proposed pathways: a direct nucleophilic attack on the fluorine atom (SN2-like) and a single electron transfer (SET) process.

In the SN2-like pathway , the nucleophile (Nu-) directly attacks the electrophilic fluorine atom of the p-Tolyl-N-fluoro-N-methylsulfonamide, leading to the formation of a new carbon-fluorine bond and the displacement of the p-toluenesulfonamide (B41071) anion in a single concerted step. This pathway is analogous to a classical SN2 reaction at a carbon center.

Conversely, the Single Electron Transfer (SET) pathway involves the transfer of a single electron from the nucleophile to the N-F reagent. This initial electron transfer generates a radical cation of the nucleophile and a radical anion of the N-F reagent. The N-F radical anion can then fragment to release a fluoride (B91410) anion and a sulfonamidyl radical. The subsequent steps can vary, but typically involve the combination of the nucleophilic radical with the fluorine source.

The operative mechanism is often dependent on the nature of the nucleophile, the specific N-F reagent, and the reaction conditions. For many N-F reagents, there is an ongoing discussion about which mechanism is predominant. While direct evidence specifically for this compound is limited in publicly accessible literature, studies on analogous N-F reagents provide insights. For instance, in the fluorination of glycals with Selectfluor®, a related N-F reagent, the use of a hypersensitive radical probe did not yield products characteristic of a radical process, suggesting that a single electron transfer is unlikely in that specific case. nih.gov This points towards a polar, SN2-like mechanism for that system. However, other studies on direct C(sp³)–H fluorinations suggest that radical pathways involving hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) can be operative.

The distinction between these pathways is critical as it influences the stereochemical outcome and the formation of potential side products.

Computational and Theoretical Studies on Reactivity and Selectivity

Computational and theoretical studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of chemical reactions, including electrophilic fluorination. While specific computational studies focusing solely on this compound are not extensively documented in the available literature, broader computational work on N-F reagents provides a framework for understanding its reactivity and selectivity.

These computational models can determine the partial charge distribution within the N-F reagent, confirming the electrophilic nature of the fluorine atom. For example, computational analyses of N-arylacetamides have successfully predicted the regiochemistry of fluorination by supporting experimentally observed outcomes. Such studies can calculate transition state energies for both the SN2 and SET pathways, helping to determine the more favorable route under different conditions.

Key parameters that can be investigated through computational studies include:

N-F Bond Strength and Polarization: Theoretical calculations can quantify the strength and polarity of the N-F bond, which are key indicators of the reagent's fluorinating power.

Transition State Geometries: Modeling the transition states for different mechanistic pathways allows for a detailed understanding of the factors controlling stereoselectivity.

The table below summarizes the types of data that can be obtained from computational studies on electrophilic fluorinating agents.

Computational Data TypeInformation ProvidedRelevance to Mechanistic Understanding
Partial Atomic Charges Distribution of electron density within the molecule, highlighting electrophilic and nucleophilic sites.Confirms the electrophilic character of the fluorine atom and predicts sites of nucleophilic attack.
Frontier Molecular Orbitals Energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).The LUMO on the N-F bond indicates its susceptibility to nucleophilic attack in an SN2 mechanism.
Transition State Analysis Geometry and energy of the transition state for a given reaction pathway.Allows for the comparison of activation barriers between competing mechanisms like SN2 and SET.
Reaction Coordinate Mapping Traces the energy profile of the reaction from reactants to products.Provides a detailed energetic landscape of the fluorination process.

Influence of Reaction Environment: Solvent Polarity and Additives on Mechanism

The reaction environment, including the choice of solvent and the presence of additives, can significantly influence the mechanism of fluorination reactions mediated by N-F reagents.

Solvent Polarity: The polarity of the solvent can play a crucial role in stabilizing or destabilizing charged intermediates and transition states, thereby favoring one mechanistic pathway over another.

Polar Solvents: Polar solvents can stabilize the charged species involved in both the SN2 (polar transition state) and SET (radical ions) pathways. The choice of a polar solvent like acetonitrile (B52724) is common in electrophilic fluorinations.

Non-polar Solvents: In non-polar solvents, the formation of charged intermediates is generally less favored.

Studies on other chemical systems have demonstrated the profound effect of solvent polarity. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a remarkable effect on transition metal-catalyzed C-H functionalization reactions, influencing reactivity and selectivity. In some electrophilic fluorinations, the addition of HFIP as an additive has been shown to increase enantioselectivity, suggesting a significant interaction with the transition state.

Additives: The addition of acids, bases, or other reagents can also alter the course of the fluorination reaction.

Lewis and Brønsted Acids: Acids can activate the N-F reagent by coordinating to the nitrogen or sulfonyl oxygens, further increasing the electrophilicity of the fluorine atom. For example, triflic acid has been shown to promote the fluorination of anisole (B1667542) with certain N-fluoropyridinium salts.

Bases: In reactions involving acidic substrates, a base is often required to generate the nucleophile in situ.

The table below summarizes the expected influence of the reaction environment on fluorination mechanisms.

Environmental FactorInfluence on SN2 PathwayInfluence on SET Pathway
Increasing Solvent Polarity Generally accelerates the reaction by stabilizing the polar transition state.Can also be favored by stabilizing the resulting radical ions.
Lewis Acid Additives Can enhance the electrophilicity of the fluorine atom, potentially lowering the activation barrier.May also facilitate electron transfer by interacting with the N-F reagent.
Base Additives Generates the nucleophile required for the reaction to proceed.Can also generate the species that initiates the single electron transfer.

Applications of P Tolyl N Fluoro N Methylsulfonamide in Organic Synthesis

Fluorination of Carbon Nucleophiles

p-Tolyl-N-fluoro-N-methylsulfonamide serves as an effective electrophilic fluorine source for the fluorination of a diverse range of carbon-based nucleophiles. The reactivity of the substrate is a key determinant of the reaction conditions required, with more stabilized carbanions generally requiring milder conditions.

Active Methylene (B1212753) Compounds and Stabilized Carbanions

The fluorination of active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, is a common transformation. However, a significant challenge in the monofluorination of these substrates is the potential for over-fluorination to yield difluorinated products. cas.cn The acidity of the monofluorinated product is often comparable to or even greater than the starting material, leading to competitive deprotonation and subsequent reaction with the electrophilic fluorine source. cas.cn

To address this, strategies have been developed to control the selectivity of monofluorination. One approach involves the careful control of reaction stoichiometry and the use of specific bases. For instance, the use of a sterically hindered N-fluorosulfonamide, N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB), has been shown to facilitate the mild and high-yield fluorination of active methylene compounds through a novel catalytic fluorination-deprotonation cycle. researchgate.netnih.govsioc.ac.cnnih.gov While not this compound, this highlights a general principle in controlling selectivity with this class of reagents. Research has shown that the choice of base and the presence of additives can significantly influence the outcome of the reaction.

Substrate (Active Methylene Compound)BaseFluorinating AgentProductYield (%)Ref.
Diethyl malonateNaHThis compoundDiethyl 2-fluoromalonateVaries-
1,3-Diphenyl-1,3-propanedioneK₂CO₃This compound2-Fluoro-1,3-diphenyl-1,3-propanedioneVaries-

Enolates, Silyl (B83357) Enol Ethers, and Enamines

Ketone enolates, along with their synthetic equivalents such as silyl enol ethers and enamines, are excellent nucleophiles for electrophilic fluorination. The reaction provides a direct route to α-fluoroketones, which are valuable building blocks in medicinal chemistry.

The fluorination of pre-formed enolates, typically generated by the reaction of a ketone with a strong base like lithium diisopropylamide (LDA), with this compound proceeds under standard conditions. Silyl enol ethers, which are more stable and easier to handle than enolates, can also be fluorinated, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the fluorinating agent. rsc.org Enamines, another class of enolate equivalents, have been shown to react with electrophilic fluorinating agents like Selectfluor to produce difluorinated carbonyl compounds. google.com

SubstrateReagentProductYield (%)Ref.
Cyclohexanone Lithium EnolateThis compound2-FluorocyclohexanoneVaries-
1-(Trimethylsilyloxy)cyclohexeneThis compound2-FluorocyclohexanoneVaries-
1-(Pyrrolidin-1-yl)cyclohex-1-eneThis compound2-FluorocyclohexanoneVaries-

Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), are powerful carbon nucleophiles that can be fluorinated to provide access to a wide range of fluoroalkanes and fluoroarenes. The reaction of these highly reactive species with electrophilic fluorine sources must be conducted at low temperatures to avoid side reactions.

N-fluoro-N-alkylsulfonamides have been successfully employed for the radiofluorination of Grignard and aryllithium reagents, affording ¹⁸F-labeled derivatives in good yields under mild conditions. The development of sterically hindered N-fluorosulfonamides has enabled the high-yielding fluorination of highly basic (hetero)aryl and alkenyl lithium species. researchgate.netnih.govsioc.ac.cnnih.gov These findings suggest that this compound is a viable reagent for these transformations, although specific examples and yields are not extensively documented in the available literature.

Organometallic ReagentFluorinating AgentProductYield (%)Ref.
Phenylmagnesium bromideThis compoundFluorobenzeneVaries researchgate.net
n-ButyllithiumThis compound1-FluorobutaneVaries researchgate.net

Note: The yields for these reactions are highly dependent on the specific substrate and reaction conditions. The provided references discuss the general reactivity of N-fluorosulfonamides with organometallic reagents.

Electron-Rich Aromatic and Heteroaromatic Systems

The direct electrophilic fluorination of electron-rich aromatic and heteroaromatic compounds is a valuable method for the synthesis of fluorinated arenes. While this compound is a potential reagent for this purpose, other N-fluorosulfonamides, such as N-fluoro-N-perfluoromethylsulfonamides, have been specifically designed for the direct fluorination of aromatic compounds.

The fluorination of heteroaromatics like indoles and pyrroles is also of significant interest. For instance, the treatment of 3-substituted indoles with Selectfluor has been shown to produce 3-fluorooxindoles in good yields. While direct examples with this compound are not prevalent, the general reactivity pattern of electrophilic fluorinating agents suggests its potential utility in this area.

Control of Regioselectivity and Stereoselectivity in Fluorination Reactions

Achieving control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the newly introduced fluorine atom is a critical aspect of modern organic synthesis.

Diastereoselective Fluorinations

The diastereoselective fluorination of chiral substrates allows for the synthesis of enantiomerically enriched fluorinated compounds. This is often achieved by the fluorination of chiral enolates, where the existing stereocenter directs the approach of the fluorinating agent. While the general principle of diastereoselective fluorination of chiral enolates is well-established, specific examples detailing the use of this compound and the resulting diastereomeric ratios are not widely reported in the surveyed literature. However, related studies on the diastereoselective reactions of fluorinated 2-p-tolylsulfinylbenzyl carbanions highlight the potential for high stereocontrol in fluorination reactions. The development of chiral N-fluoroamides has also been a focus for achieving asymmetric fluorination.

Chiral SubstrateBaseFluorinating AgentDiastereomeric RatioRef.
Chiral Ketone EnolateLDAThis compoundVaries-
Chiral Oxazolidinone EnolateNaHMDSThis compoundVaries-

Enantioselective Fluorinations Employing Chiral Catalysts or Auxiliaries

The development of methods for the asymmetric introduction of fluorine into organic molecules is of significant interest, particularly for the synthesis of pharmaceuticals and agrochemicals. While the use of chiral N-fluoro reagents derived from scaffolds like camphorsultam has been explored, the application of achiral reagents like this compound in conjunction with chiral catalysts or auxiliaries presents an alternative and often more flexible strategy. nih.gov

Early work demonstrated that N-fluoro-N-alkyl-p-toluenesulfonamides are effective for the fluorination of carbanions. mdpi.com Building on this, research has moved towards rendering these reactions enantioselective. The general approach involves the use of a chiral catalyst, often a Lewis acid coordinated to a chiral ligand, to create a chiral environment around the substrate. This environment dictates the facial selectivity of the fluorine transfer from the N-fluoro sulfonamide to the nucleophilic carbon center.

For instance, the enantioselective fluorination of active methylene compounds, such as β-ketoesters, can be achieved using catalytic amounts of a chiral metal complex. nih.govresearchgate.net While many modern methods employ reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, the principles are applicable to this compound. The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Another strategy involves the use of chiral auxiliaries. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary). This chiral auxiliary then directs the stereochemical outcome of the fluorination reaction. After the fluorine atom has been introduced, the auxiliary can be cleaved to yield the enantioenriched fluorinated product. This method has been successfully applied in the synthesis of α-fluoro-imides. researchgate.net

Substrate TypeChiral MethodCatalyst/Auxiliary ExampleFluorinating AgentProduct Type
β-KetoestersChiral CatalystChiral Bis(oxazoline)-Copper ComplexThis compoundα-Fluoro-β-ketoesters
AldehydesOrganocatalysisChiral ImidazolidinoneThis compoundα-Fluoro-aldehydes
ImidesChiral AuxiliaryChiral OxazolidinoneThis compoundα-Fluoro-imides

Fluorination of Heteroatom Nucleophiles (e.g., Sulfur, Nitrogen, Phosphorus)

The introduction of a fluorine atom onto a heteroatom can significantly alter the properties of a molecule. This compound serves as a viable reagent for the electrophilic fluorination of various heteroatom nucleophiles, including those of sulfur, nitrogen, and phosphorus.

Sulfur Nucleophiles: The reaction of thiols and their corresponding thiolates with electrophilic fluorinating agents is a direct method for the synthesis of sulfenyl fluorides. While the reactivity of this compound with sulfur nucleophiles is documented, specific kinetic studies have been more extensively reported for its N-nitroso analogue, N-methyl-N-nitroso-p-toluenesulfonamide (MNTS), with thiolate nucleophiles such as cysteine and 2-aminoethanethiol. rsc.org These studies indicate that the thiolate anion is the reactive species. The principles of this nucleophilic attack on the electrophilic center of the sulfonamide are extendable to the N-fluoro variant.

Nitrogen Nucleophiles: The fluorination of amines and other nitrogen-containing compounds is a key transformation. While direct fluorination of primary and secondary amines can be challenging, the use of N-fluoro sulfonamides can be effective. For example, the reaction of cinchona alkaloids with Selectfluor results in the formation of N-fluoroammonium salts, demonstrating the susceptibility of nitrogen nucleophiles to electrophilic fluorination. nih.gov

Phosphorus Nucleophiles: Organophosphorus compounds can also be targeted for fluorination. The reaction of phosphines or phosphites with this compound can lead to the formation of fluorophosphonium salts or fluorophosphoranes, respectively. These reactions are driven by the nucleophilicity of the phosphorus atom.

HeteroatomNucleophile ExampleProduct Type
SulfurThiophenolPhenylsulfenyl fluoride (B91410)
NitrogenSecondary AmineN-Fluoroammonium salt
PhosphorusTriphenylphosphineFluorotriphenylphosphonium salt

Strategic Utility in Complex Molecule Synthesis (Focus on Fluorine Introduction)

The strategic incorporation of fluorine into complex molecules, such as natural products and pharmaceuticals, is a powerful tool for modulating their biological activity, metabolic stability, and pharmacokinetic properties. mit.edu this compound, as a source of electrophilic fluorine, can be employed in the later stages of a synthetic sequence to introduce this critical atom.

The utility of N-fluoro-N-alkylsulfonamides for the fluorination of carbanions of various organic compounds, including ketones, esters, and nitroalkanes, was established early on. mdpi.com This reactivity allows for the introduction of a fluorine atom at a specific carbon center within a complex molecular framework. For example, the generation of an enolate from a ketone intermediate in a multi-step synthesis, followed by quenching with this compound, can provide the corresponding α-fluoroketone.

The development of enantioselective methods, as discussed in section 4.2.2, further enhances the strategic utility of this reagent. The ability to create a stereogenic center bearing a fluorine atom with high enantiopurity is crucial for the synthesis of chiral drugs. For instance, the synthesis of fluorinated analogues of existing pharmaceuticals to improve their efficacy or metabolic profile often relies on the late-stage introduction of fluorine.

While more reactive fluorinating agents are often used in modern complex molecule synthesis, the milder nature of this compound can offer advantages in terms of chemoselectivity, particularly when dealing with sensitive functional groups present in advanced synthetic intermediates.

Comparative Analysis with Other Electrophilic N F Fluorinating Reagents

Distinctions from N-Fluorobenzenesulfonimide (NFSI)

N-Fluorobenzenesulfonimide (NFSI) is a powerful and versatile electrophilic fluorinating agent characterized by a fluorine atom attached to a nitrogen centered between two benzenesulfonyl groups. rsc.orgwikipedia.org This structural feature is the primary point of distinction from p-Tolyl-N-fluoro-N-methylsulfonamide, which possesses only a single p-toluenesulfonyl group and a methyl group on the nitrogen atom.

The presence of two strongly electron-withdrawing sulfonyl groups in NFSI significantly increases the electrophilicity of the fluorine atom compared to monosulfonylated analogs. wikipedia.org Consequently, NFSI exhibits a much broader substrate scope and higher reactivity. beilstein-journals.orgnih.gov It can effectively fluorinate a wide variety of nucleophiles, including trimethylsilyl (B98337) enol ethers, enolate anions of ketones and esters, and even aryl- and vinyllithium (B1195746) species in moderate to high yields. beilstein-journals.orgnih.gov While NFSI is capable of fluorinating less activated substrates like toluene (B28343) and anisole (B1667542), these reactions often demand harsh conditions, such as high temperatures and the absence of a solvent, indicating its own limitations despite its power. beilstein-journals.orgnih.gov

In contrast, this compound and related N-fluoro-N-alkylsulfonamides are considered to have low fluorinating power. nih.govresearchgate.net Their utility is largely confined to the fluorination of highly reactive nucleophiles, such as carbanions derived from malonates or Grignard reagents. nih.govresearchgate.net The milder nature of this compound means it is generally ineffective for fluorinating less reactive substrates like neutral alkenes or unactivated aromatic compounds, which NFSI can fluorinate under certain conditions. researchgate.net Furthermore, NFSI is not just a fluorinating agent; its oxidizing properties are harnessed in various transition-metal-catalyzed reactions, and it can also serve as an amination or phenylsulfonyl group transfer reagent, a versatility not typically associated with the simpler this compound. beilstein-journals.orgorganic-chemistry.org

Comparative Reactivity with Selectfluor™ and Related N-Fluoropyridinium Salts

Selectfluor™, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a cationic, non-hygroscopic, and highly reactive electrophilic fluorinating agent. researchgate.netnih.gov Its structure, based on a diazabicyclo[2.2.2]octane (DABCO) core, renders the N-F bond highly electrophilic, making it one of the most powerful and popular reagents in modern organofluorine chemistry. nih.govnih.gov

The difference in reactivity between Selectfluor™ and this compound is stark. Quantitative kinetic studies have established a reactivity scale for common N-F reagents, placing Selectfluor™ among the most reactive agents available. nih.gov Although this compound has not been included in these specific scales, likely due to its low reactivity, its described performance clearly positions it at the much milder end of the spectrum. nih.govresearchgate.net Selectfluor™ can fluorinate a vast range of substrates, including those that are unreactive toward N-fluoro-N-alkylsulfonamides, such as activated aromatic compounds, alkenes, and enol acetates, often under mild conditions and even in aqueous media. wikipedia.orgresearchgate.net

N-fluoropyridinium salts, another class of cationic reagents, exhibit a wide range of "power-variable" fluorinating ability based on the electronic nature of substituents on the pyridine (B92270) ring. nih.govnih.gov Salts with electron-withdrawing groups are highly reactive, comparable to or even exceeding the reactivity of Selectfluor™, while those with electron-donating groups are much milder. nih.gov Even so, the general class of N-fluoropyridinium salts is known for its ability to fluorinate a diversity of substrates, including aromatics, carbanions, and olefins, under mild conditions. nih.gov The reactivity of this compound is significantly lower than that of even the less reactive N-fluoropyridinium salts. nih.govresearchgate.net

Assessment of Fluorinating Power and Substrate Scope Relative to Analogous Reagents

The fluorinating power of an N-F reagent dictates its substrate scope. Reagents with high power can fluorinate a broad range of nucleophiles, from soft to hard, while low-power reagents are limited to only the most reactive substrates. This compound is categorized as a stable, easy-to-handle, but low-power fluorinating agent. nih.govresearchgate.net

Its demonstrated utility is primarily in the fluorination of reactive carbanions. nih.govresearchgate.net For instance, reactions with sodium malonates and Grignard reagents have been shown to proceed with moderate to good yields (up to 81% and 50%, respectively). nih.gov However, its limited electrophilicity prevents it from reacting with less nucleophilic partners such as unactivated aromatics, olefins, and various enol ethers. researchgate.net In contrast, NFSI and especially Selectfluor™ have a much more extensive substrate scope, as detailed in the table below.

Substrate ClassThis compoundN-Fluorobenzenesulfonimide (NFSI)Selectfluor™
Reactive Carbanions (e.g., Grignard, Malonates)Effective nih.govresearchgate.netEffective beilstein-journals.orgnih.govEffective wikipedia.org
Metal EnolatesGenerally Ineffective researchgate.netEffective beilstein-journals.orgnih.govEffective wikipedia.org
Silyl (B83357) Enol EthersIneffective researchgate.netEffective beilstein-journals.orgnih.govEffective wikipedia.org
Activated Aromatics (e.g., Phenols, Anisole)Ineffective researchgate.netEffective (often harsh conditions) beilstein-journals.orgnih.govHighly Effective researchgate.net
Alkenes / OlefinsIneffective researchgate.netLimited / Requires ActivationEffective wikipedia.orgresearchgate.net
AminesNot ReportedEffective (as oxidant/aminating agent) beilstein-journals.orgEffective nih.govrsc.org

Advantages and Limitations in Diverse Synthetic Transformations

The primary advantage of this compound lies in its stability and ease of handling compared to more aggressive fluorinating agents like elemental fluorine or fluoroxy compounds. wikipedia.orgnih.gov As a solid, it offers a degree of safety and convenience in the laboratory. Its mild reactivity can also be an advantage in specific contexts where high selectivity for very reactive nucleophiles is required in the presence of other potentially reactive but less nucleophilic functional groups.

However, the principal limitation of this compound is its low fluorinating power, which severely restricts its synthetic utility. nih.govresearchgate.net The inability to fluorinate a wide range of common substrates, such as enol ethers, alkenes, and aromatic systems, means that more powerful reagents like NFSI and Selectfluor™ are chosen for the vast majority of electrophilic fluorination reactions. wikipedia.orgnih.gov While NFSI offers a significant step up in reactivity and scope, it can still require forcing conditions for challenging substrates. beilstein-journals.org Selectfluor™ provides the broadest applicability and reactivity under mild conditions but can sometimes be too reactive, leading to side reactions if not properly controlled. nih.gov Therefore, the choice of reagent represents a trade-off between reactivity, selectivity, and operational simplicity, with this compound occupying a niche as a mild and stable reagent for specific carbanion fluorinations.

Advanced Methodologies and Catalytic Approaches Leveraging P Tolyl N Fluoro N Methylsulfonamide

Catalytic Fluorination Strategies

Catalytic approaches to fluorination offer significant advantages over stoichiometric methods, including improved selectivity, efficiency, and the ability to perform reactions under milder conditions with lower catalyst loadings. N-Fluoroarylsulfonamides are particularly amenable to these strategies due to their tunable electronic properties and reactivity, which can be modulated by the catalyst. These reagents can function as either electrophilic or radical fluorine sources depending on the reaction conditions and the catalytic system employed.

Transition metal catalysis has become a cornerstone of modern synthetic chemistry, and its application in C-F bond formation is a significant area of research. beilstein-journals.org Metals such as palladium, copper, silver, and nickel have been successfully employed to catalyze fluorination reactions. nih.govprinceton.edu While direct catalytic fluorination using nucleophilic fluoride (B91410) sources has faced challenges, the use of electrophilic N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® in conjunction with transition metal catalysts has enabled novel transformations. nih.govnih.gov

Palladium catalysis, for instance, has been used for the fluorination of (hetero)aryl triflates and bromides. nih.gov In some systems, a reactive Pd(IV)-F electrophile is proposed to form in situ from the catalyst and an N-F reagent, which then fluorinates the arene. nih.gov Similarly, copper-catalyzed reactions have shown promise. For example, the hydrofluorination of alkenes has been explored where a transition metal can play a key role in the catalytic cycle. The development of these methods is crucial for the synthesis of fluorinated pharmaceuticals and agrochemicals, with approximately 30% of pharmaceuticals containing at least one fluorine atom. princeton.edu

Table 1: Examples of Transition Metal-Catalyzed Fluorination

Catalyst SystemSubstrate TypeFluorinating AgentKey Feature
Palladium ComplexesAllylic Chlorides, Aryl TriflatesTBAF, Selectfluor®, NFSIFormation of allylic fluorides and fluoroarenes. nih.govrsc.org
Copper ComplexesAlkyl Bromides, AlkenesPotassium Fluoride, N-F ReagentsSN2 fluorination and hydrofluorination. nih.gov
Silver CatalysisCarboxylic Acids, Boronic AcidsSelectfluor®Catalyzes radical fluorinative deboronation and decarboxylation. nih.gov
Nickel ComplexesAryl NucleophilesElectrophilic N-F ReagentsEnables oxidative fluorination of aryl nickel complexes. princeton.edu

Organocatalysis provides a powerful, metal-free alternative for fluorination reactions, often affording high levels of enantioselectivity. Chiral organocatalysts, such as isothioureas and phase-transfer catalysts, have been successfully applied in fluorination reactions using N-F reagents. mdpi.com

A notable example is the enantioselective α-fluorination of carboxylic acids. In one reported methodology, an isothiourea catalyst activates the carboxylic acid to form a reactive acyl ammonium (B1175870) intermediate. Subsequent deprotonation creates a C1-ammonium enolate, which is then enantioselectively fluorinated by an electrophilic fluorine source like NFSI. mdpi.com This approach allows for the synthesis of valuable chiral α-fluoroesters. mdpi.com The development of such organocatalytic systems highlights the versatility of N-fluoroarylsulfonamides in asymmetric synthesis.

Photo- and Electrochemical Approaches to Fluorination

In recent years, photoredox and electrochemical methods have gained prominence as sustainable and powerful strategies for initiating fluorination reactions. mdpi.comnih.gov These techniques utilize light or electric current to generate reactive intermediates under exceptionally mild conditions, often at room temperature. mdpi.com

Electrochemical fluorination, in particular, represents a green chemistry approach as it can obviate the need for chemical oxidants or reductants. nih.gov Selective electrochemical fluorination is typically performed in aprotic solvents with supporting fluoride salts. nih.gov The process involves the anodic oxidation of a substrate to generate a cationic intermediate that is then trapped by a fluoride ion. The choice of solvent and electrolyte is critical for achieving high efficiency and selectivity. nih.gov Furthermore, electrochemistry has been used to generate fluorinated reagents in situ, which can then participate in photochemical reactions, for instance, in the C-H difluoromethylation of aromatic compounds. nih.gov

Radical Fluorination Processes with N-Fluoroarylsulfonamides

Historically, radical fluorination was limited by the hazardous nature of reagents like F₂ gas. The discovery that electrophilic N-F reagents could serve as sources of fluorine atoms for radical reactions marked a significant advancement. wikipedia.org A newer class of reagents, N-fluoro-N-arylsulfonamides (NFASs), has been specifically designed as a "third generation" of radical fluorinating agents. springernature.comresearchgate.net

These reagents are engineered to have significantly lower N-F bond dissociation energies (BDEs) — by 30–45 kJ/mol — compared to second-generation reagents like NFSI and Selectfluor®. nih.govresearchgate.net This lower BDE facilitates the homolytic cleavage of the N-F bond, favoring clean radical chain processes over undesired electrophilic side reactions. nih.govresearchgate.net

NFASs have proven highly effective in the metal-free radical hydrofluorination of alkenes. nih.gov The process typically involves the hydroboration of an alkene, followed by a radical deborylative fluorination step. The reaction is believed to proceed via a chain mechanism where an N-arylsulfonamidyl radical reacts with the intermediate alkylborane to generate an alkyl radical, which is then trapped by the NFAS reagent to form the C-F bond. nih.gov This methodology has also been extended to remote C-H fluorination through 1,5-hydrogen atom transfer processes. springernature.comresearchgate.net Furthermore, NFASs have shown superiority over NFSI and Selectfluor® in the decarboxylative fluorination of tert-butyl peresters. springernature.com

Table 2: Comparison of Radical Fluorinating Agents in Hydrofluorination of 1-phenyl-1-cyclohexene

Fluorinating AgentYield of Fluoride ProductKey Observation
Selectfluor®0%Highly exothermic, led to decomposition. nih.gov
NFSI15-29%Lower yield, significant amount of starting alkene remained. nih.gov
N-fluoro-N-arylsulfonamide (NFAS)High YieldCleaner reaction with fewer byproducts. nih.gov

Continuous Flow Chemistry and Scalability Considerations

The transition of a synthetic methodology from laboratory discovery to industrial application hinges on its scalability and safety. Continuous flow chemistry offers a compelling platform to address these considerations for fluorination reactions. By performing reactions in a continuously flowing stream through a reactor, flow chemistry provides superior control over reaction parameters such as temperature and mixing, enhances safety by minimizing the volume of reactive intermediates at any given time, and can facilitate straightforward scaling-up.

The practicality and scalability of fluorination strategies are critical evaluation points. For example, the development of methods that allow for gram-scale synthesis confirms their utility for practical applications in medicinal and materials chemistry. mdpi.com While specific reports on the continuous flow application of p-Tolyl-N-fluoro-N-methylsulfonamide are emerging, the principles of flow chemistry are highly applicable to the catalytic and radical fluorination processes described. The precise control offered by flow reactors is particularly advantageous for managing highly exothermic reactions or for generating and immediately using reactive radical species, thereby improving yields and safety profiles.

Future Directions and Emerging Research Avenues for N Fluoro N Methylsulfonamides

Development of Tunable and Highly Selective Fluorinating Reagents

A major thrust in the development of fluorinating agents is the ability to fine-tune their reactivity and selectivity for specific applications. The reactivity of N-fluoro-N-arylsulfonamides (NFASs) can be modulated by altering the electronic and steric properties of the arylsulfonyl group. This has led to the design of "third-generation" radical fluorinating agents with significantly lower N–F bond dissociation energies (BDEs) compared to earlier reagents like N-fluorobenzenesulfonimide (NFSI). researchgate.netexlibrisgroup.comspringernature.com This lower BDE, often 30–45 kJ mol⁻¹ less than second-generation reagents, facilitates cleaner radical fluorination processes by minimizing undesired side reactions. exlibrisgroup.com

The strategic placement of electron-withdrawing groups, such as trifluoromethyl groups, on the aryl ring of N-arylsulfonamides makes them easier to N-fluorinate and results in more stable reagents. springernature.com These modifications have produced NFASs that are highly effective for the radical fluorination of a broad range of secondary and tertiary alkyl radicals under mild, metal-free conditions. exlibrisgroup.comspringernature.com

Furthermore, the development of sterically hindered reagents, such as N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB), has enabled the high-yielding fluorination of challenging substrates like highly basic (hetero)aryl and alkenyl lithium species. nih.gov This approach overcomes the limitations of many existing N-F reagents which can have multiple reactive sites leading to side products. nih.gov The use of such sterically demanding reagents has also led to the discovery of novel catalytic fluorination-deprotonation cycles for active methylene (B1212753) compounds. nih.gov

The quest for enantioselective fluorination has also driven the design of chiral N-fluoro reagents. Chiral N-fluoro sultams have been synthesized and utilized in asymmetric fluorinations of metal enolates, achieving notable enantiomeric excesses. nih.gov

Table 1: Comparison of N-F Bond Dissociation Energies (BDEs) for Different Generations of Fluorinating Reagents

Reagent ClassExample ReagentN-F BDE (kJ mol⁻¹)GenerationKey Feature
N-Fluoro-N-arylsulfonamides (NFASs)N-Fluoro-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide220.0–226.1ThirdLow BDE, high selectivity for radical fluorination springernature.com
N-FluorobenzenesulfonimideNFSI~259.3SecondStrong electrophilic/oxidative character springernature.comresearchgate.net
F-TEDA-BF4Selectfluor®Higher than NFASsSecondStrong electrophilic/oxidative character exlibrisgroup.comspringernature.com

This table is generated based on data presented in the referenced articles and provides a comparative overview. Exact values can vary based on the specific compound and calculation method.

Exploration of Novel Reaction Modes and Expanded Substrate Classes

Researchers are continuously expanding the synthetic playbook of N-fluoro-N-methylsulfonamides by uncovering novel modes of reactivity. A significant area of development is in the realm of radical reactions. For instance, a cobalt-catalyzed aminofluorination of styrenes has been developed where N-fluorosulfonamides act as both the amination and fluorination source. acs.org Interestingly, the selectivity of this reaction can be switched from aminofluorination to diamination by the addition of triphenylphosphine. acs.org This highlights the tunable nature of the reactivity.

Photocatalysis has also emerged as a powerful tool for the late-stage functionalization of complex molecules. nih.govchemrxiv.org Mild photocatalytic conditions allow for the conversion of sulfonamides into valuable sulfonyl radical intermediates, which can then participate in a variety of bond-forming reactions. nih.gov This strategy is particularly valuable for modifying complex pharmaceutical compounds at a late stage in the synthesis, a concept of growing importance in drug discovery. nih.govchimia.chresearchgate.net

The scope of substrates amenable to fluorination by N-fluorosulfonamide reagents is also broadening. While traditionally used for the fluorination of carbanions and electron-rich species, recent advancements have demonstrated their utility in more challenging transformations. nih.govacs.org For example, the development of sterically hindered reagents has enabled the efficient fluorination of highly basic organolithium species, which was previously a difficult transformation. nih.gov Furthermore, fluorosulfonamide-directed C(sp³)–H heteroarylation has been achieved by merging a 1,5-hydrogen atom transfer (HAT) with Minisci chemistry, allowing for the direct and predictable functionalization of unactivated aliphatic amines. acs.org

The application of N-fluorosulfonamides is not limited to C-F bond formation. They have also been shown to participate in mechanochemical reactions, acting as a source for fluorination, fluorodemethylation, and even as a sulfonylating or amidating agent, showcasing their multifaceted reactivity. beilstein-journals.org

Integration with Multicomponent Reactions and Cascade Processes

The drive for synthetic efficiency and molecular complexity has led to a growing interest in multicomponent reactions (MCRs) and cascade processes. These reactions allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. N-fluorosulfonamides are increasingly being integrated into these elegant transformations.

A notable example is the copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids, and N-fluorobenzenesulfonimide (NFSI). nih.gov This reaction efficiently produces a variety of imide derivatives in good to excellent yields under mild conditions and represents the first example of a four-component reaction of non-donor-acceptor cyclopropanes. nih.gov

Cascade reactions initiated by the radical addition of N-fluoroarylsulfonimides to alkynes have also been reported. capes.gov.brnih.gov These cascades can involve a series of events, including regioselective nitrogen-centered radical addition, aryl group migration, desulfonylation, oxygenation, and semi-pinacol rearrangement, to afford complex and valuable α-amino-α-aryl ketones. nih.gov Such processes demonstrate the potential of N-fluorosulfonamides to initiate complex reaction sequences.

Another innovative cascade reaction involves the use of N-halosuccinimides to enable an oxidative trifluorination and halogenative cyclization of tryptamine-derived isocyanides, where various sulfonyl protecting groups, analogous to the tolyl-sulfonyl moiety, are well-tolerated. nih.gov While not directly involving p-tolyl-N-fluoro-N-methylsulfonamide, this demonstrates the compatibility of the sulfonamide group in complex cascade processes. The development of tunable cascade reactions, such as those involving aryl diazonium salts and trialkylamines to produce monofluorinated arylhydrazones and gem-difluorinated azo compounds, further underscores the potential in this area. researchgate.net

Computational Design and Prediction of New Reactivity Profiles

The rational design of new reagents and the prediction of their reactivity are being revolutionized by computational chemistry. In silico methods are becoming indispensable tools for accelerating the development of novel fluorinating agents and for understanding their reaction mechanisms.

Machine learning is emerging as a powerful approach to predict the fluorinating strength of electrophilic N–F reagents. rsc.org By utilizing simple molecular representations, such as SMILES strings, neural network algorithms can be trained on datasets of known reagents to predict the relative power of new N–F compounds. rsc.org This can significantly reduce the experimental effort required to screen and optimize new fluorinating agents.

Density Functional Theory (DFT) calculations are also being extensively used to probe the reactivity of N-fluorosulfonamides. researchgate.net These calculations can provide valuable insights into reaction mechanisms, transition state geometries, and activation energies. For example, DFT has been used to calculate the N–F bond dissociation energies of the "third generation" of N-fluoro-N-arylsulfonamides, rationalizing their enhanced reactivity and selectivity in radical fluorination reactions. springernature.comresearchgate.net Computational studies have also been employed to understand the mechanism of N-sulfonyl amidine formation, a reaction where NFSI can be used.

The combination of experimental work and computational modeling allows for a deeper understanding of the factors that govern the reactivity of N-fluorosulfonamides. This synergy is crucial for the in silico design of new reagents with tailored reactivity profiles for specific synthetic challenges, such as achieving site-selective fluorination in complex molecules or developing novel catalytic cycles. nih.gov As computational methods become more powerful and accessible, their role in the design and development of the next generation of fluorinating agents will undoubtedly continue to grow.

Q & A

Q. What are the standard protocols for synthesizing p-Tolyl-N-fluoro-N-methylsulfonamide?

A widely validated method involves copper-catalyzed coupling reactions. For example, sulfonyl azides and boronic acids react in the presence of CuCl (5–10 mol%) at room temperature in open-flask conditions, yielding N-arylsulfonamides. This method avoids additives or ligands and tolerates diverse functional groups, except for 2,6-disubstituted aryl derivatives, which exhibit poor reactivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to confirm fluorine incorporation and substituent positions.
  • HPLC-MS : Assess purity and detect degradation products using reverse-phase columns (C18) with acetonitrile/water gradients.
  • InChI Key Validation : Cross-reference computed identifiers (e.g., CIXPMHAIUMMZKS-UHFFFAOYSA-N) with PubChem or NIST Chemistry WebBook entries to verify structural consistency .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Avoid prolonged exposure to moisture or light, as sulfonamide derivatives are prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for p-Tolyl-N-fluoro-N-methylsulfonamide synthesis?

  • Catalyst Screening : Test alternative copper sources (e.g., CuI, Cu(OAc)2_2) or palladium catalysts for challenging substrates.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility, while toluene or THF could reduce side reactions.
  • Temperature Control : Gradual heating (40–60°C) may improve kinetics without promoting decomposition .

Q. What strategies address limitations in synthesizing 2,6-disubstituted aryl derivatives of this compound?

Steric hindrance in 2,6-disubstituted substrates often stalls reactions. Solutions include:

  • Protecting Groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Microwave-Assisted Synthesis : Accelerate reaction rates under controlled high-temperature conditions .

Q. How can degradation pathways of p-Tolyl-N-fluoro-N-methylsulfonamide be systematically analyzed?

  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, or hydrolytic conditions (pH 3–10).
  • LC-HRMS/MS : Identify degradation products via high-resolution mass spectrometry and propose mechanisms (e.g., defluorination or sulfonamide cleavage) .

Q. How should researchers resolve contradictions in reported spectral data for p-Tolyl-N-fluoro-N-methylsulfonamide?

  • Database Cross-Validation : Compare experimental NMR/IR data with NIST Standard Reference Database entries to detect anomalies.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to simulate spectra and validate assignments .

Q. What computational tools are effective for predicting the reactivity of p-Tolyl-N-fluoro-N-methylsulfonamide in catalytic systems?

  • Molecular Dynamics (MD) Simulations : Explore binding affinities in enzyme-inhibition studies (e.g., using GROMACS).
  • Docking Software (AutoDock Vina) : Model interactions with biological targets to guide experimental design .

Methodological Considerations

Q. How do catalytic systems for p-Tolyl-N-fluoro-N-methylsulfonamide synthesis compare in efficiency and scope?

Catalyst Yield Range Substrate Compatibility Reference
CuCl60–85%Electron-rich/diverse aryl
Pd(PPh3_3)4_470–90%Sterically hindered aryl

Q. What mechanistic insights explain the fluorination efficiency in this compound?

Fluorine incorporation likely proceeds via a radical pathway, supported by ESR studies showing transient Cu(II)-fluoride intermediates. Isotope-labeling experiments (18O^{18}O, 2H^{2}H) can further elucidate reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.